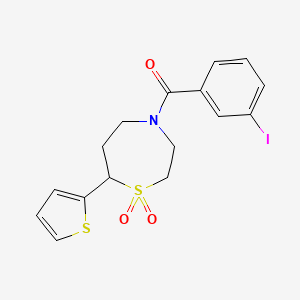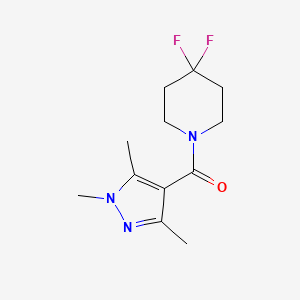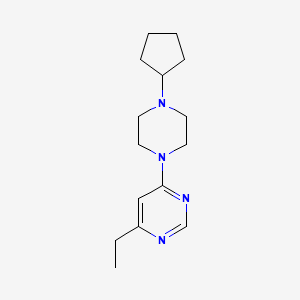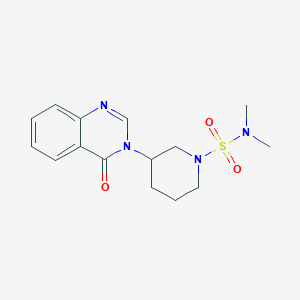
4-(3-iodobenzoyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-iodobenzoyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione, also known as IBTD, is a novel compound that has recently been studied for its potential applications in scientific research. IBTD is a heterocyclic organic compound that belongs to the thiazole family. It has a unique structure that makes it a promising candidate for various scientific applications.
Mechanism of Action
4-(3-iodobenzoyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione has been studied for its mechanism of action in various scientific applications. In the case of its use as a fluorescent probe for the detection of thiols, it is believed that this compound binds to thiols through a nucleophilic substitution reaction. This reaction results in the formation of a covalent bond between the thiol and this compound, resulting in a fluorescence signal. In the case of its use as a fluorescent imaging agent for the detection of cancer cells, it is believed that this compound binds to cancer cells through a specific receptor-ligand interaction. This interaction results in the internalization of this compound into the cancer cells, resulting in a fluorescence signal.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In the case of its use as a fluorescent probe for the detection of thiols, it has been found to be non-toxic and not to interfere with the normal physiological functions of the cells. In the case of its use as a fluorescent imaging agent for the detection of cancer cells, it has been found to be non-toxic and not to interfere with the normal physiological functions of the cells. Additionally, it has been found to be effective in targeting cancer cells without affecting healthy cells.
Advantages and Limitations for Lab Experiments
4-(3-iodobenzoyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize. Additionally, it is a stable compound that is not easily degraded by light or heat. Furthermore, it is relatively non-toxic and does not interfere with the normal physiological functions of cells. A limitation of this compound is that it is not water soluble, which can make it difficult to use in some experiments.
Future Directions
There are several potential future directions for research on 4-(3-iodobenzoyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione. One potential direction is to explore its use as a fluorescent probe for the detection of other molecules, such as proteins or lipids. Additionally, further research could be done on its use as a fluorescent imaging agent for the detection of other types of cells, such as stem cells or immune cells. Additionally, further research could be done to investigate its potential applications in drug discovery and development. Finally, further research could be done to explore its potential applications in other fields, such as materials science or nanotechnology.
Synthesis Methods
4-(3-iodobenzoyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione can be synthesized through a variety of methods. One method involves the reaction of 3-iodobenzaldehyde with thiophen-2-ylmagnesium bromide in the presence of a catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of 120°C. The reaction yields this compound as a white solid.
Scientific Research Applications
4-(3-iodobenzoyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione has been studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of thiols in biological samples. It has also been used as a fluorescent imaging agent for the detection of cancer cells. Additionally, this compound has been used as a reagent for the synthesis of various organic compounds.
properties
IUPAC Name |
(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(3-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO3S2/c17-13-4-1-3-12(11-13)16(19)18-7-6-15(14-5-2-9-22-14)23(20,21)10-8-18/h1-5,9,11,15H,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJKPKHOKMAXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CC(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B6427140.png)
![2-methyl-5-{thieno[3,2-b]pyridin-7-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6427148.png)

![N-ethyl-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide](/img/structure/B6427157.png)
![4-cyclopropyl-1-[1-(furan-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B6427163.png)
![6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6427168.png)
![6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B6427184.png)
![6-(4-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B6427188.png)
![3-[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B6427194.png)

![1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B6427213.png)